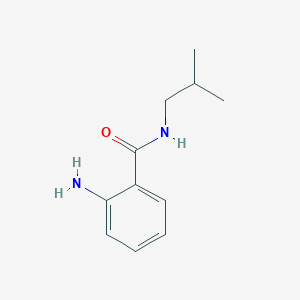

2-amino-N-(2-methylpropyl)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry and Organic Synthesis Research

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of pharmacologically active compounds. nih.gov This structural motif is present in drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and, notably, anticancer agents. medchemexpress.comwikipedia.org The versatility of the benzamide scaffold lies in the ability to readily modify its structure at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. In organic synthesis, benzamides are valuable intermediates for the preparation of more complex molecules, such as quinazolinones, through cyclization reactions. researchgate.net

Overview of the Research Significance of 2-amino-N-(2-methylpropyl)benzamide and its Structural Class

The primary research significance of this compound lies in its utility as a precursor for the synthesis of N-substituted 2-arylquinazolinones. mdpi.comresearchgate.net Quinazolinones are a class of heterocyclic compounds that have demonstrated potent and broad-spectrum anticancer activities. mdpi.comnih.govdoaj.org The synthesis of these molecules often involves the condensation of a 2-aminobenzamide (B116534) derivative with an appropriate aldehyde or carboxylic acid. Specifically, this compound provides the necessary structural framework for one of the key rings in the quinazolinone system.

Research has shown that derivatives of 2-aminobenzamide can be used to synthesize novel compounds with significant biological activities. For instance, a series of new 2-aminobenzamide derivatives were synthesized and showed promising antimicrobial and antifungal activities. rsc.org This highlights the broader potential of this class of compounds in the development of various therapeutic agents.

Historical Perspectives on Analogous Benzamide Scaffold Investigations

The investigation of benzamide scaffolds in medicinal chemistry has a rich history. Early research focused on their neuroleptic and antiemetic properties, leading to the development of drugs like metoclopramide (B1676508) and sulpiride. carewellpharma.in Over time, the focus expanded to other therapeutic areas, including oncology. The discovery that certain substituted benzamides could inhibit enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), marked a significant milestone. nih.gov This led to the development of a new generation of anticancer agents. The historical exploration of benzamide derivatives has provided a deep understanding of their structure-activity relationships, guiding the design of new and more effective therapeutic compounds.

Detailed Research Findings

The primary application of this compound in research is as a starting material for the synthesis of N-substituted 2-arylquinazolinones, a class of compounds investigated for their anticancer properties. The general synthetic route involves the reaction of this compound with various substituted aromatic aldehydes. This reaction, typically carried out under specific catalytic conditions, leads to the formation of the quinazolinone ring system.

While specific data on the biological activity of this compound itself is not extensively reported, its importance is underscored by the potent anticancer activities of the quinazolinone derivatives synthesized from it. For example, studies on various N-substituted 2-arylquinazolinones have demonstrated significant cytotoxic effects against a range of cancer cell lines. researchgate.netnih.govrsc.org

The following table summarizes the general findings on the anticancer activity of quinazolinone derivatives, the class of compounds synthesized using this compound as a precursor.

| Compound Class | General Structure | Observed Anticancer Activity | Mechanism of Action (where reported) |

| N-substituted 2-arylquinazolinones | A fused heterocyclic system derived from 2-aminobenzamides | Potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. nih.govnih.gov | Inhibition of key enzymes like PARP-1, induction of apoptosis, and cell cycle arrest. nih.gov |

Interactive Data Table: Physicochemical Properties of Related Benzamide Derivatives

To provide a comparative context, the following interactive table outlines the physicochemical properties of some representative benzamide derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Benzamide | C₇H₇NO | 121.14 | 127-130 | Slightly soluble in water |

| Salicylamide | C₇H₇NO₂ | 137.14 | 140-144 | Slightly soluble in water |

| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 109-113 | Soluble in hot water |

| This compound | C₁₁H₁₆N₂O | 192.26 | Not reported | Not reported |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEQUCLTEZBFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Mechanistic Insights in Pre Clinical Models

Evaluation of In Vitro Efficacy Against Pathogenic Organisms

Benzamide (B126) derivatives have demonstrated significant promise as agents against a variety of pathogenic organisms. Their activity spans bacteria, fungi, and mycobacteria, with some derivatives also showing potential antiviral properties.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antimycobacterial Activities)

The antimicrobial potential of benzamide derivatives is a subject of growing interest. nanobioletters.com Amides, in general, are recognized for their antibacterial and antifungal properties. nanobioletters.com Research into specific benzamide derivatives has shown that their chemical structure plays a crucial role in their antimicrobial efficacy.

Substituted benzamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comepa.gov For instance, certain N-benzamide derivatives have shown excellent activity against Bacillus subtilis and Escherichia coli. nanobioletters.com Similarly, 2-aminobenzamide (B116534) derivatives have been successfully prepared and have demonstrated antimicrobial potential against various bacterial and fungal strains. mdpi.com The introduction of different substituents on the benzamide core can modulate the antimicrobial spectrum and potency.

In the realm of antifungal agents, derivatives of 2-amino-N-(3-hydroxypropyl)benzamide have exhibited notable activity, in some cases surpassing standard antifungal drugs against strains like Aspergillus fumigatus. Furthermore, the antifungal properties of related structures, such as 2-chloro-N-phenylacetamide, have been investigated against Aspergillus niger, with studies indicating that interaction with ergosterol (B1671047) in the fungal plasma membrane is a likely mechanism of action. nih.gov Modifications to related nucleoside structures, such as the introduction of a 3'-amino group, have also been shown to significantly enhance antifungal activity, particularly against the Aspergillus genus. rsc.org

The antimycobacterial potential of related compounds has also been explored. Studies on 2-methyl-adenosine, which shares some structural similarities with aminobenzamide derivatives, have demonstrated in vitro activity against Mycobacterium tuberculosis. nih.gov These findings suggest that the core structures related to 2-amino-N-(2-methylpropyl)benzamide could be a starting point for the development of new antimycobacterial agents. nih.gov

Table 1: Antimicrobial Activity of Selected Benzamide and Related Derivatives

| Compound/Derivative | Organism | Activity/Measurement | Source |

|---|---|---|---|

| N-Benzamide derivative (5a) | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivative (5a) | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| 2-Amino-N-(3-hydroxypropyl)benzamide derivative | Aspergillus fumigatus | Potent antifungal activity | |

| 2-Chloro-N-phenylacetamide | Aspergillus niger | MIC: 32-256 µg/mL | nih.gov |

| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive and Gram-negative bacteria | MIC: 0.22-1.49 µM | epa.gov |

Antiviral Properties of Benzamide Derivatives

While direct antiviral data for this compound is not extensively documented, research on structurally related benzimidazole (B57391) derivatives provides insights into the potential antiviral applications of this chemical class. A study on seventy-six 2-phenylbenzimidazole (B57529) derivatives revealed antiviral activity against a panel of RNA and DNA viruses. nih.gov The most susceptible viruses included Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sabin-1 (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). nih.gov Four of these compounds demonstrated significant and selective activity against Vaccinia Virus (VV) and BVDV. nih.gov The mechanism for some of these derivatives involves the inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.gov

Inhibition of Microbial Growth and Virulence Factors

Beyond direct killing, some related compounds exhibit mechanisms that inhibit microbial growth and virulence. For example, 2-aminoimidazole (2-AI) derivatives have been shown to effectively disrupt the formation of bacterial biofilms, which are a key virulence factor in many chronic infections. nih.gov These compounds can also disperse existing biofilms and even re-sensitize multidrug-resistant bacteria to conventional antibiotics. nih.gov Studies on Staphylococcus aureus and Pseudomonas aeruginosa have shown that certain 2-AI derivatives can inhibit over 95% of biofilm formation at concentrations that are not directly bactericidal. nih.gov

Antineoplastic Activity in Established Cell Lines and Pre-clinical Models

A significant body of research points to the potential of benzamide derivatives as anticancer agents. These compounds have been shown to exert cytotoxic and antiproliferative effects on a variety of cancer cell lines through mechanisms that include the induction of apoptosis and modulation of the cell cycle.

Cytotoxic and Antiproliferative Effects in Cancer Cell Assays

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of benzamide derivatives against various cancer cell lines. For example, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic activities against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal adenocarcinoma (HT-29) cell lines. nih.gov Many of these compounds showed greater potency than the standard chemotherapeutic agent cisplatin, particularly against the MDA-MB-231 cell line. nih.gov

Similarly, 2-aminopropyl benzopyran derivatives have been investigated as potential agents against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436). nih.gov The structure-activity relationship studies indicated that the nature of the amine and other substituents significantly influences the cytotoxic activity. nih.gov Another class of compounds, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, has also been synthesized and shown to possess in vitro antiproliferative activity against a panel of nine different cancer types. nih.gov

Table 2: Cytotoxic Activity of Selected Benzamide Derivatives in Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line | Measurement (IC50) | Source |

|---|---|---|---|

| 2-amino-1,4-naphthoquinone-benzamide (5e) | MDA-MB-231 (Breast) | 0.4 µM | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5l) | MDA-MB-231 (Breast) | 0.4 µM | nih.gov |

| 2-amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colorectal) | 0.4 µM | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer activity of many benzamide derivatives is linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. The 2-amino-1,4-naphthoquinone-benzamide derivatives mentioned previously were found to be capable of inducing apoptosis. nih.gov Cell cycle analysis revealed that these compounds could increase the proportion of cells in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov

Further evidence for apoptosis induction comes from studies on 2-aminopropyl benzopyran derivatives, where the most cytotoxic compounds were observed to trigger significant levels of both apoptosis and necrosis in cancer cells. nih.gov N-2-(Phenylamino) benzamide derivatives have also been identified as inducers of apoptosis in tumor-bearing mice. nih.gov The mechanism of action for some of these compounds involves the inhibition of key cellular targets like tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and subsequent apoptosis. nih.govmdpi.com The withdrawal of essential amino acids can also lead to cell cycle arrest, a process that can be modulated by regulators that are potential targets for therapeutic intervention. nih.gov

Anti-inflammatory and Immunomodulatory Potentials in Cellular Models

There is currently no available research data on the anti-inflammatory and immunomodulatory effects of this compound in cellular models.

No studies were found that investigated the effect of this compound on the production of inflammatory cytokines. Therefore, there is no data to report on its potential to modulate key signaling molecules of the immune system such as interleukins, tumor necrosis factor-alpha (TNF-α), or interferons.

Information regarding the ability of this compound to inhibit key inflammatory pathways is not available in the current body of scientific literature. Consequently, its impact on signaling cascades such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, MAPK (mitogen-activated protein kinase) pathways, or the JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway remains unknown.

Characterization of Molecular and Cellular Targets

Specific molecular and cellular targets of this compound have not been identified or characterized in any publicly accessible research.

No studies have been published detailing the inhibitory activity of this compound against any enzymes. This includes a lack of data on its potential to act as an inhibitor of:

Protein kinase CK2: A serine/threonine-selective protein kinase involved in various cellular processes.

Histone deacetylases (HDACs): A class of enzymes that play a crucial role in gene expression.

Proteases: Enzymes that catalyze the breakdown of proteins.

As such, no data tables on enzyme inhibition can be provided.

There is no available data from receptor binding assays or functional studies to indicate whether this compound interacts with, modulates, agonizes, or antagonizes any receptors. This includes a lack of information on its potential to bind to:

Opioid receptors: A group of G protein-coupled receptors that are the primary targets of opioids.

Other G protein-coupled receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.

Consequently, no data tables on receptor binding or modulation can be presented.

No studies on the protein-ligand interaction profiling of this compound have been reported. Therefore, there is no information on its binding affinity or interaction patterns with a broader range of protein targets.

Computational and Theoretical Chemistry Applications in Benzamide Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that allow researchers to visualize and analyze the interactions between a small molecule (ligand), such as a benzamide (B126) derivative, and its biological target, typically a protein or enzyme (receptor). tandfonline.com These methods are crucial for understanding the molecular basis of a drug's mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in identifying the specific amino acid residues within the active site that interact with the ligand. By calculating a "docking score" or binding energy, researchers can estimate the affinity of the ligand for the receptor. dergipark.org.tr For instance, in studies on benzamide derivatives as potential anticancer agents, molecular docking was used to examine interactions with enzymes like topoisomerase I and IIα. dergipark.org.trucsd.edu The results revealed that certain benzamide derivatives had a higher affinity for Topo IIα, with calculated binding energies indicating strong potential for inhibition. dergipark.org.trucsd.edu Similarly, docking studies of novel 4-(arylaminomethyl)benzamide derivatives helped elucidate their binding to various receptor tyrosine kinases, identifying key interactions that contribute to their inhibitory activity. nih.gov

These predictions are critical in the early stages of drug design, allowing for the screening of large virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis and biological testing. researchgate.net

| Benzamide Derivative Class | Protein Target | Key Findings/Predicted Interactions | Reference |

|---|---|---|---|

| Novel Benzamides | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Docking results for promising derivatives were in accordance with IC50 measurements, elucidating potential mechanisms of action for Alzheimer's disease therapy. | mdpi.com |

| Anticancer Benzamides | Topoisomerase I & IIα | Derivatives showed higher affinity for Topo IIα. Compounds 5N3 and 5N7 were identified as promising anticancer candidates based on binding energies. | ucsd.edu |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., T315I-mutant Abl) | The 4-(aminomethyl)benzamide (B1271630) linker provided a favorable geometry, allowing the molecule to bind effectively to the active center. | nih.gov |

| 3-(Benzylsulfonamido)benzamides | Carbonic Anhydrase IX (CAIX) | Docking revealed strong coordination of the sulfonamide moiety with the catalytic Zn2+ ion and hydrophobic interactions within the active site. | benthamdirect.com |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the protein-ligand complex over time. nih.govnih.gov This analysis is crucial for assessing the stability of the predicted binding mode and understanding how the ligand and protein adapt to each other. researchgate.net

MD simulations on benzamide derivatives have provided significant insights. For example, simulations of benzamides complexed with acetylcholinesterase (AChE) showed that the ligands reduced the flexibility of the enzyme. nih.gov This induced stiffness is believed to impede the enzyme's normal function, contributing to its inhibition. nih.gov In another study on mercapto-benzamide inhibitors of the HIV nucleocapsid protein 7 (NCp7), MD simulations were used to support a proposed mechanism of action involving conformational changes and direct interaction with a zinc atom in the protein. nih.govrsc.org These simulations can reveal subtle but critical dynamic behaviors, such as the stability of hydrogen bonds and conformational transitions, that are essential for a ligand's biological activity. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.govijpsr.com

QSAR models are built using a "training set" of compounds with known biological activities. Various molecular descriptors—such as electronic, steric, and topological properties—are calculated for each compound. researchgate.net Statistical methods, like multiple linear regression (MLR), are then used to generate an equation that correlates these descriptors with activity. mdpi.com

For benzamide derivatives, QSAR models have been successfully developed to predict a range of biological activities. Studies on substituted benzamides with antibacterial properties have generated models with good predictive ability, as indicated by high cross-validated r² values. nih.gov In the realm of anticancer research, a QSAR study on benzylidene hydrazine (B178648) benzamides produced a statistically significant model for predicting activity against a human lung cancer cell line, providing a tool to design more potent derivatives. unair.ac.idresearchgate.net The reliability of these models is often confirmed through internal and external validation procedures, ensuring they can accurately predict the activity of new compounds. nih.govresearchgate.net

| Benzamide Class | Biological Activity | Statistical Model/Parameters | Reference |

|---|---|---|---|

| Substituted Benzamides | Antibacterial | Model developed using topological and shape descriptors with high predictive ability (high r²cv). | nih.gov |

| Benzamide Mannich Bases | Antibacterial | Four statistically sound models developed with R² values ranging from 0.963 to 0.997. | nih.gov |

| Benzylidene Hydrazine Benzamides | Anticancer (A459 cell line) | Best QSAR equation had R² = 0.849, indicating a strong correlation between descriptors and activity. | unair.ac.idresearchgate.net |

| Bicyclo((aryl)methyl)benzamides | GlyT1 Inhibition | MLR model developed with an external validation correlation coefficient (R²ext) of 0.63, confirming predictive power. | mdpi.com |

Beyond prediction, a major strength of QSAR is its ability to identify which structural properties are most important for a compound's biological activity. ijpsr.com The descriptors included in the final QSAR equation highlight the features that either enhance or diminish potency. For example, a QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors found that properties like the number of hydrogen bond donors, polarizability, and surface tension were significantly correlated with their activity. mdpi.com Similarly, an analysis of benzimidazole (B57391) derivatives showed a positive correlation between antimicrobial activity and descriptors like the topological polar surface area (TPSA) and the number of H-bond acceptors. ijpsr.com This information is invaluable for medicinal chemists, as it provides a clear rationale for structural modifications to optimize the activity of lead compounds.

In Silico Prediction of Pharmacokinetic Profiles for Lead Optimization

A compound's effectiveness as a drug depends not only on its interaction with the target (pharmacodynamics) but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties (pharmacokinetics). mdpi.com A significant percentage of drug candidates fail in clinical trials due to poor ADME profiles. nih.gov In silico ADME prediction allows for the early assessment of a compound's drug-likeness, helping to identify and address potential liabilities before significant resources are invested. nih.govnih.gov

Computational models can predict a wide range of ADME properties for benzamide derivatives. These include physicochemical properties like solubility and lipophilicity (logP), which are crucial for absorption. nih.gov Models can also predict whether a compound is likely to be a substrate for metabolic enzymes (like Cytochrome P450s) or efflux transporters (like P-glycoprotein), which affect its bioavailability and potential for drug-drug interactions. nih.gov For example, in silico ADME studies on various benzimidazole and benzamide derivatives have been used to evaluate their compliance with Lipinski's "rule of five"—a set of guidelines for oral bioavailability—and to predict properties like blood-brain barrier penetration. mdpi.comnih.govnih.gov This early-stage filtering helps in prioritizing compounds that not only have high potency but also possess favorable pharmacokinetic characteristics, accelerating the lead optimization process. mdpi.com

| ADME Property | Description | Importance in Drug Development | Reference |

|---|---|---|---|

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. | nih.gov |

| Lipophilicity (logP) | Measures the compound's partitioning between an oily and an aqueous phase. | Affects absorption, distribution, metabolism, and excretion. | ijpsr.com |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. | Essential for CNS-acting drugs; undesirable for others. | nih.gov |

| CYP450 Inhibition/Substrate | Predicts interaction with key metabolic enzymes. | Helps to foresee metabolic stability and potential drug-drug interactions. | nih.gov |

| P-glycoprotein (P-gp) Substrate | Predicts if the compound is a substrate for this major efflux pump. | Affects bioavailability and drug resistance. | nih.gov |

| Lipinski's Rule of Five | Evaluates drug-likeness based on MW, logP, H-bond donors, and H-bond acceptors. | A general guideline for predicting oral bioavailability. | mdpi.comnih.gov |

Advanced Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of a molecule. These methods are fundamental to understanding the intrinsic properties of 2-amino-N-(2-methylpropyl)benzamide at a sub-atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional conformation (geometry optimization) and electronic properties of a molecule. tandfonline.comdergipark.org.tr For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net This optimized geometry represents the lowest energy state of the molecule and is the foundation for calculating other properties. ijcaonline.org

Beyond just structure, DFT is used to compute global reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, help quantify the chemical behavior of the molecule. ijcaonline.org

Table 3: Selected Optimized Geometric Parameters for this compound (DFT/B3LYP)

The following table contains representative theoretical values for key bond lengths and angles, as would be calculated for the title compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (carbonyl) | 1.25 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | O=C-N (amide) | 122.5° |

| Dihedral Angle | C-C-C=O (aromatic ring to carbonyl) | ~25° |

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MESP) maps are powerful tools derived from DFT calculations that help visualize and understand a molecule's reactivity. ijcaonline.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to further characterize the molecule's reactivity. ijcaonline.org

The MESP map provides a visual representation of the charge distribution across the molecule. researchgate.net It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. actascientific.com For this compound, the MESP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the amine and amide hydrogens, highlighting the key sites for intermolecular interactions. researchgate.netresearchgate.net

Table 4: Calculated Electronic Properties of this compound

This table provides illustrative values for electronic properties derived from FMO analysis, based on findings for similar benzamide structures. dergipark.org.trijcaonline.org

| Electronic Property | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.225 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.045 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 0.180 | Indicates good kinetic stability |

| Electronegativity (χ) | 0.135 | Measure of electron-attracting power |

| Chemical Hardness (η) | 0.090 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.101 | Propensity to accept electrons |

Future Research Directions and Emerging Methodologies in 2 Amino N 2 Methylpropyl Benzamide Research

Exploration of Novel Chemical Space within Benzamide (B126) Scaffolds

The benzamide group is a recognized "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. nih.gov Its physicochemical properties, including its capacity for hydrogen bonding and various molecular interactions, enable benzamide derivatives to bind effectively with a wide range of biological macromolecules. nih.gov Future research into 2-amino-N-(2-methylpropyl)benzamide would logically involve the systematic exploration of its chemical space to identify analogs with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

Strategies for this exploration include:

Structure-Based Drug Design: This approach utilizes the three-dimensional structure of a biological target to design new molecules. Should a target for this compound be identified, researchers could use computational docking studies to design modifications that optimize its binding affinity and specificity. This strategy has been successfully used to develop other benzamide derivatives, such as potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. researchgate.netnih.gov

Scaffold Hopping: This technique involves replacing the central molecular core of the compound with a structurally different but functionally equivalent scaffold. acs.org For this compound, this could lead to the discovery of entirely new chemotypes that retain the desired biological activity but possess more favorable properties, such as improved metabolic stability or novel intellectual property potential.

Systematic Substituent Modification: A methodical approach involves synthesizing a library of analogs by altering the substituents on the benzamide core. For instance, modifying the N-(2-methylpropyl) group or adding various functional groups to the aminophenyl ring could systematically probe the structure-activity relationship (SAR). nih.govnih.gov This would provide critical data on which chemical features are essential for the compound's activity.

Table 1: Examples of Benzamide Scaffolds and Their Therapeutic Targets

This interactive table provides examples of different therapeutic applications for compounds containing a benzamide scaffold.

| Therapeutic Target | Example of Benzamide Scaffold Application | Reference(s) |

| Histone Deacetylases (HDACs) | Benzamide derivatives can chelate with the zinc ion at the active site of HDACs, making them valuable as potential anticancer agents. | nih.gov, nih.gov |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | Novel benzamide derivatives have been designed as PARP-1 inhibitors for cancer therapy, playing a key role in DNA damage repair. | researchgate.net, nih.gov |

| β3 Adrenergic Receptor | Benzamide derivatives have been discovered as potent and selective human β3-adrenergic receptor agonists, with potential applications for overactive bladder. | nih.gov |

| Acetylcholinesterase (AChE) | Certain N-benzyl benzamide derivatives have shown potent inhibitory effects on cholinesterases, relevant for neurodegenerative diseases. | nih.gov |

| 5-HT4 Receptor | Novel benzamide derivatives have been developed that show high affinity for 5-HT4 receptors, making them therapeutically effective for certain digestive system diseases. | google.com |

Application of Integrated Omics Approaches in Biological Evaluation

Proteomics: Chemical proteomics is a powerful strategy for mapping the interactions of small molecules with proteins directly within their native biological environment. nih.gov This technique could be employed to identify the specific protein or proteins that this compound binds to within a cell. By understanding its direct molecular targets, researchers can gain crucial insights into its mechanism of action. Mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a comprehensive view of how the compound alters the cellular proteome. researchgate.net

Metabolomics: Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological sample. youtube.com By treating cells or model organisms with this compound and analyzing the resulting changes in the metabolome, scientists can map the metabolic pathways that are perturbed by the compound. nih.gov This can reveal downstream effects of the compound's activity and identify potential biomarkers that indicate its engagement with its target. Liquid chromatography-mass spectrometry (LC-MS) is a core technology in this field, capable of separating and identifying a vast array of metabolites. youtube.com

Table 2: Overview of Omics Technologies for Compound Evaluation

This interactive table summarizes the principles and applications of key omics technologies in drug discovery research.

| Omics Technology | Principle | Application in Evaluating this compound | Reference(s) |

| Proteomics | Large-scale study of proteins, their structures, and functions. Often uses mass spectrometry to identify and quantify proteins in a sample. | Identification of direct protein binding partners and downstream changes in protein expression to elucidate the mechanism of action. | nih.gov, researchgate.net |

| Metabolomics | Comprehensive analysis of metabolites in a biological specimen. LC-MS is commonly used to measure the wide diversity of small molecules. | Mapping of metabolic pathways affected by the compound to understand its functional consequences and identify potential biomarkers of activity. | youtube.com, nih.gov |

| Transcriptomics (Gene Expression Profiling) | Study of the complete set of RNA transcripts produced by the genome at a specific time. DNA microarrays or RNA-sequencing are used to measure gene expression levels. | Determining which genes are activated or suppressed in response to compound treatment, providing a "gene signature" of its cellular effects. | oup.com |

Gene expression profiling, or transcriptomics, offers another layer of insight into a compound's biological activity. By measuring the expression levels of thousands of genes simultaneously, researchers can identify a "gene signature" that is unique to the cellular response to this compound. Studies have shown that different chemical compounds, including benzamide, can produce distinguishable gene expression profiles. oup.com This signature can be compared to databases of profiles from known drugs to hypothesize about the compound's mechanism of action. This approach can reveal which signaling pathways and cellular processes are modulated by the compound, guiding further mechanistic studies. oup.com

Advanced In Vitro Model Systems for Efficacy Assessment

To bridge the gap between initial compound screening and in vivo studies, advanced in vitro models that more accurately mimic human physiology are essential. nih.gov These systems offer a more relevant context for assessing the efficacy of compounds like this compound compared to traditional two-dimensional (2D) cell cultures.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant leap forward in drug discovery. nih.gov Unlike cells grown on a flat plastic surface, 3D cultures allow cells to interact with each other and the extracellular matrix in a way that more closely resembles their native tissue environment. gbo.com

Spheroids: These are aggregates of one or more cell types that grow in a spherical shape. They are useful for creating models of tumors and for assessing a compound's ability to penetrate tissue.

Organoids: These are more complex 3D structures derived from stem cells that self-organize to form miniature, organ-like structures. nih.govnih.gov Organoids can replicate the architecture and functionality of human organs to a remarkable degree, making them invaluable for predicting human responses to drug candidates. icbcongress.comfrontiersin.org Using organoid models, such as those for the liver, gut, or specific cancers, would allow for a more accurate assessment of the efficacy of this compound in a human-relevant physiological context. stemcell.com

Table 3: Comparison of In Vitro Cell Culture Models

This interactive table compares the features of 2D cell culture, 3D spheroids, and organoids.

| Feature | 2D Monolayer Culture | 3D Spheroids | Organoids | Reference(s) |

| Architecture | Flat, single layer of cells | Spherical aggregates of cells | Complex, self-organized, multi-cellular structures mimicking organ architecture | nih.gov, gbo.com |

| Cell-Cell Interaction | Limited to lateral connections | Extensive 3D interactions | Physiologically relevant interactions between multiple, differentiated cell types | gbo.com |

| Physiological Relevance | Low; poor reflection of in vivo conditions | Moderate; mimics micro-tumors and tissue gradients | High; recapitulates organ-specific structure and function | nih.gov, nih.gov, corning.com |

| Predictive Power | Low; often leads to high failure rates in clinical trials | Moderate to High | High; strong correlation between organoid drug response and clinical outcomes has been shown | danaher.com, icbcongress.com |

Many biological processes, especially in diseases like cancer, involve intricate communication between different cell types. researchgate.net Co-culture systems, where two or more different cell types are grown together, are designed to model these complex interactions. championsoncology.com For example, to study the potential anti-cancer effects of this compound, cancer cells could be co-cultured with fibroblasts, immune cells, or endothelial cells to recreate a simplified tumor microenvironment. frontiersin.orgmdpi.com

These systems allow researchers to investigate whether the compound affects not just the cancer cells directly, but also the supportive stromal cells or the infiltration and activity of immune cells. nih.gov This provides a more holistic understanding of the compound's potential efficacy in a setting that better reflects the complexity of a real tumor. frontiersin.org

Development of Targeted Delivery Systems for Benzamide Derivatives

The future development of this compound and related benzamide derivatives will likely focus on sophisticated drug delivery systems to enhance their therapeutic index. Targeted delivery aims to concentrate a drug at the site of action, thereby increasing efficacy and reducing systemic side effects. nih.govnih.gov This can be achieved through various innovative platforms, broadly categorized into nanocarriers and prodrug strategies.

Nanoparticle-Based Systems: Nanoparticles offer a revolutionary approach to drug delivery, acting as vehicles that can encapsulate or adsorb drug molecules. nih.govotavachemicals.com For benzamide derivatives, systems like liposomes, polymeric nanoparticles, and solid lipid nanoparticles present viable options for improving bioavailability and achieving controlled release. nanobioletters.comnih.govacs.org Liposomes, which are phospholipid vesicles, can carry both hydrophilic and hydrophobic drugs, protecting them from premature degradation. nih.govpharm.ai Polymeric nanoparticles can be engineered for sustained release and can be surface-functionalized with ligands to actively target specific cells or tissues. otavachemicals.com The enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles preferentially accumulate in tumor tissues, is a key principle in passive targeting for anticancer applications. nih.govcas.org

Prodrug Strategies: The prodrug approach involves chemically modifying a drug into an inactive form that, after administration, converts to the active parent drug through enzymatic or chemical reactions in the body. nih.govnews-medical.net This strategy can overcome issues like poor solubility or metabolic instability. For this compound, the primary amino group or the amide linkage could be temporarily masked to create a prodrug. news-medical.net For instance, N-Mannich bases have been used to increase the solubility of amine-containing drugs. news-medical.net Another approach involves creating ester or phosphate-ester prodrugs to significantly enhance water solubility. nih.govlifechemicals.com This strategy has been successfully applied to other benzamide and amine-containing compounds to improve their pharmacokinetic profiles. nih.govnih.gov

Interactive Table: Potential Targeted Delivery Strategies for Benzamide Derivatives

| Delivery Strategy | Description | Potential Advantages for this compound | Key References |

|---|---|---|---|

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Improved solubility, protection from degradation, potential for passive and active targeting. | nih.gov, pharm.ai |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible and biodegradable polymers. | Controlled release, high drug loading capacity, surface functionalization for active targeting. | nih.gov, otavachemicals.com |

| Prodrugs | Chemically modified, inactive drug form that converts to the active drug in vivo. | Enhanced solubility, improved metabolic stability, better membrane permeability. | nih.gov, news-medical.net, lifechemicals.com |

| Mesoporous Silica Nanoparticles | Inorganic nanoparticles with a high surface area and large pore volume. | High drug loading capacity, can be functionalized for targeted delivery. | acs.org |

Hybrid Compound Design Incorporating this compound Substructures

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. nih.govnih.gov The this compound scaffold, containing both an anthranilamide core and a flexible alkyl chain, is an attractive building block for creating novel hybrid compounds. This approach aims to improve affinity and efficacy, overcome drug resistance, and reduce off-target effects. nanobioletters.com

The design of such hybrids often starts with identifying pharmacophoric elements from different bioactive molecules. For instance, the benzamide moiety is a known scaffold in a wide range of biologically active compounds, including inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). otavachemicals.comenamine.net Researchers have successfully created hybrid molecules by combining the benzamide pharmacophore with other active moieties like peptides, chalcones, and various heterocyclic systems such as benzimidazoles or hydroxypyridinones. nih.govnih.govnih.gov

A future research avenue for this compound could involve its hybridization with:

Anticancer Pharmacophores: Linking the structure to known anticancer agents like chalcones or kinase-inhibiting moieties could create hybrids with dual-action mechanisms, potentially targeting both cell signaling pathways and DNA repair mechanisms. nih.gov

CNS-Active Moieties: Combining the benzamide substructure with fragments known to interact with central nervous system targets, such as those for Alzheimer's disease (e.g., cholinesterase inhibitors), could yield novel multi-target agents for neurodegenerative disorders. nih.gov

Antimicrobial Scaffolds: Hybridization with established antimicrobial pharmacophores, like sulfonamides or triazoles, could lead to new classes of antibiotics with enhanced potency or the ability to overcome resistance. lifechemicals.comnih.gov

Interactive Table: Examples of Benzamide-Based Hybrid Compound Strategies

| Hybridization Partner | Target/Application | Rationale | Key References |

|---|---|---|---|

| Peptides | Histone Deacetylase (HDAC) Inhibition | Combine the benzamide zinc-binding group with peptide chains to enhance binding and selectivity for HDAC isoforms. | nih.gov |

| Chalcones | c-Met Kinase / COX-2 Inhibition | Merge the benzamide scaffold with the chalcone (B49325) structure to create dual inhibitors for cancer therapy. | nih.gov |

| Hydroxypyridinones (HPO) | Alzheimer's Disease (Multi-target) | Combine the benzamide moiety with an iron-chelating HPO group to target MAO-B and metal dyshomeostasis. | nih.gov |

| Benzimidazoles | Inflammation / Cancer | Integrate the benzamide and benzimidazole (B57391) pharmacophores to target multiple inflammatory enzymes or cancer pathways. | mdpi.com, lifechemicals.com |

High-Throughput Screening of New Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against specific biological targets or cellular models to identify "hits." news-medical.net For a compound like this compound, HTS offers a powerful and unbiased approach to uncover novel biological activities beyond its currently known applications. This can be pursued through two main strategies: target-based screening and phenotypic screening.

Target-Based Screening: This approach involves screening a compound library against a purified, isolated biological target, such as a specific enzyme or receptor. acs.org A library of benzamide derivatives, including this compound and its analogues, could be screened against a wide array of therapeutically relevant targets. For example, screening against panels of kinases, proteases, or G-protein coupled receptors could reveal unexpected inhibitory or modulatory activities. The discovery of benzamide-based PI3K/HDAC dual inhibitors exemplifies the success of such strategies in identifying multi-targeted agents from this chemical class. nih.gov

The application of HTS, complemented by advances in automation, data analysis, and artificial intelligence, represents a crucial future direction. It holds the potential to repurpose this compound or its derivatives for entirely new therapeutic indications, thereby expanding its pharmacological value.

Interactive Table: High-Throughput Screening Approaches

| Screening Type | Description | Potential Application for this compound | Key References |

|---|---|---|---|

| Target-Based Screening | Compounds are tested against a specific, isolated biological target (e.g., an enzyme). | Identify novel enzyme inhibitory activities (e.g., kinases, proteases, deacetylases). | nih.gov, acs.org |

| Phenotypic Screening | Compounds are tested for their effect on the overall phenotype of a cell or organism. | Discover new therapeutic uses, such as anticancer, antimicrobial, or anti-inflammatory activities. | nih.gov, nih.gov, lifechemicals.com |

| Affinity Selection-Mass Spectrometry | Identifies binders to a target from a large library by separating binders from non-binders, followed by MS identification. | Rapidly screen vast combinatorial libraries derived from the benzamide scaffold to find high-affinity ligands. | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(2-methylpropyl)benzamide, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via coupling reactions between ortho-substituted benzoyl chlorides and isopropylamine derivatives. For example, a thiocyanate intermediate (e.g., ortho-carbonyl isothiocyanate) can be generated using potassium thiocyanate in acetone, followed by condensation with 2-methylpropylamine . Yield optimization may involve temperature control (e.g., reflux in acetone) and stoichiometric adjustments. Reflux times and purification via recrystallization (e.g., using benzene) are critical for high purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : ¹H NMR should show signals for the benzamide aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.0–1.5 ppm), and amide NH (δ ~8–10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 206 for C₁₁H₁₆N₂O) and fragmentation patterns validate the structure .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

- Methodology : Store at –20°C in airtight containers to prevent hydrolysis. Monitor degradation via HPLC or TLC over time. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict long-term behavior .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites. Molecular electrostatic potential (MEP) surfaces highlight nucleophilic attack regions (e.g., carbonyl carbon) . Docking studies may predict interactions with biological targets (e.g., enzymes) .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-Response Curves : Validate IC₅₀ values using multiple assays (e.g., microbial growth inhibition vs. cytotoxicity assays) .

- Control Experiments : Rule out solvent interference (e.g., DMSO toxicity) and confirm target specificity via knockout models .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Duncan’s test) to assess significance across replicates .

Q. How can X-ray crystallography elucidate the compound’s solid-state conformation and intermolecular interactions?

- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data using SHELXL for structure refinement. Analyze hydrogen bonding (e.g., N-H···O=C) and π-stacking interactions to correlate crystal packing with solubility .

Q. What modifications to the benzamide scaffold enhance its antimicrobial efficacy while minimizing toxicity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzene ring to enhance microbial uptake. Replace isopropyl with bulkier substituents (e.g., cyclopropyl) to improve membrane penetration .

- Toxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity and calculate selectivity indices .

Q. How does the compound’s electronic profile influence its redox behavior in electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.